molecular formula C13H18N2O4S B5773378 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5773378
M. Wt: 298.36 g/mol
InChI Key: REBXJSOXZYPTDK-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzodioxole moiety and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperazine in the presence of a suitable catalyst. The resulting intermediate is then treated with methylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperazine ring can modulate the compound’s overall activity. The methylsulfonyl group can influence the compound’s solubility and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-N-methylethanamine
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both a benzodioxole moiety and a methylsulfonyl group on the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-20(16,17)15-6-4-14(5-7-15)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBXJSOXZYPTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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